molecular formula C13H11ClOS2 B599682 2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol CAS No. 114916-00-6

2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol

Cat. No. B599682
M. Wt: 282.8
InChI Key: IGVMEXFYGCEVQU-UHFFFAOYSA-N
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Description

2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol, also known as 2-chloro-1-propen-5-yl-2,2'-bithiophene, is an organic compound that belongs to the class of molecules known as thiophenes. Thiophenes are a type of heterocyclic aromatic compounds that contain a sulfur atom in their ring structure. 2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol has a wide range of applications in both the pharmaceutical and industrial fields.

Scientific Research Applications

Catalytic Synthesis and Reaction Mechanisms

  • The chloro(diisopropylamino)phosphanylium cation reacts with prop-2-ynyl alcohols to produce aminophosphonic chlorides, a reaction that is relevant in the study of complex organic compounds (Kasaka et al., 1994).

Biocatalytic Synthesis of Pharmaceutical Intermediates

  • Candida ontarioensis has been used for the asymmetric reduction of certain chloroethanol derivatives, a process vital in the synthesis of adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
  • An enzymatic process utilizing ketoreductase was developed for synthesizing chiral intermediates for Ticagrelor, an acute coronary syndrome treatment (Guo et al., 2017).

Synthesis and Characterization of Organic Compounds

  • Research on the synthesis and characterization of various substituted series of organic compounds, including those with chlorophenyl and thiophene moieties, contributes to the understanding of their chemical properties (Tayade & Waghmare, 2016).

Bioconversion for Antifungal Agents

  • A specific strain of Acinetobacter sp. was identified for its role in the biocatalysis of chloroethanol derivatives, highlighting its potential in synthesizing chiral intermediates for antifungal agents (Miao et al., 2019).

Thermo-solvatochromism Studies

  • Thermo-solvatochromism studies involving various chloroethanol derivatives in aqueous alcohols have been conducted, contributing to the understanding of solvent interactions and probe solvation (Tada, Silva, & Seoud, 2003).

Catalytic Conversion Studies

  • Research on the catalytic conversion of bio-ethanol to propene, involving chloroethanol derivatives, provides insights into the processes for creating valuable chemical products from bio-based sources (Iwamoto, 2015).

properties

IUPAC Name

2-chloro-1-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS2/c1-2-3-9-4-5-12(16-9)13-7-6-11(17-13)10(15)8-14/h4-7,10,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVMEXFYGCEVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(S1)C2=CC=C(S2)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702692
Record name 2-Chloro-1-[5'-(prop-1-yn-1-yl)[2,2'-bithiophen]-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol

CAS RN

114916-00-6
Record name 2-Chloro-1-[5'-(prop-1-yn-1-yl)[2,2'-bithiophen]-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
Reactant of Route 3
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
Reactant of Route 4
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
Reactant of Route 5
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
Reactant of Route 6
2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol

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